Ethyl 2-cyano-2-(2-fluorophenyl)acetate

Chiral Analysis NMR Spectroscopy Enantiomeric Excess

Ethyl 2-cyano-2-(2-fluorophenyl)acetate (CAS 102276-85-7) is an α-substituted cyanoacetate ester featuring a 2-fluorophenyl group and a cyano moiety at the alpha-carbon. This structural motif defines its role as a versatile small-molecule scaffold.

Molecular Formula C11H10FNO2
Molecular Weight 207.2 g/mol
CAS No. 102276-85-7
Cat. No. B3374611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-2-(2-fluorophenyl)acetate
CAS102276-85-7
Molecular FormulaC11H10FNO2
Molecular Weight207.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C#N)C1=CC=CC=C1F
InChIInChI=1S/C11H10FNO2/c1-2-15-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3
InChIKeyCSTOKYOKTOJYOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Cyano-2-(2-Fluorophenyl)Acetate (CAS 102276-85-7): A Fluorinated α-Cyanoacetate Building Block for Chiral Derivatization and Medicinal Chemistry


Ethyl 2-cyano-2-(2-fluorophenyl)acetate (CAS 102276-85-7) is an α-substituted cyanoacetate ester featuring a 2-fluorophenyl group and a cyano moiety at the alpha-carbon [1]. This structural motif defines its role as a versatile small-molecule scaffold . The compound is primarily utilized as a key intermediate in the synthesis of chiral derivatizing agents, such as α-cyano-α-fluorophenylacetic acid (CFPA), and as a building block in medicinal chemistry for the construction of fluorinated heterocycles .

Why Simple Cyanoacetate Analogs Cannot Replace Ethyl 2-Cyano-2-(2-Fluorophenyl)Acetate in Key Applications


Generic substitution with non-fluorinated or differently fluorinated analogs is not feasible due to the unique stereoelectronic properties conferred by the 2-fluorophenyl group. The ortho-fluorine substitution significantly alters the compound's lipophilicity, metabolic stability, and, most critically, its performance as a chiral derivatizing agent [1]. In NMR-based enantiomeric excess (ee) determinations, the specific 2-fluorophenyl-α-cyanoacetate framework yields substantially larger chemical shift differences (Δδ) for diastereomers compared to the industry-standard MTPA, a differentiation that is lost with non-fluorinated or meta/para-fluorinated isomers [2]. This makes the compound a non-substitutable precursor for advanced chiral analysis.

Quantitative Differentiation of Ethyl 2-Cyano-2-(2-Fluorophenyl)Acetate: A Comparative Evidence Guide


Superior Chiral Discrimination: 5-Fold Greater 19F NMR Resolution vs. MTPA

As a precursor to the chiral derivatizing agent α-cyano-α-fluorophenylacetic acid (CFPA), the compound's derivatives demonstrate a significantly enhanced ability to resolve enantiomers compared to the widely used MTPA (Mosher's acid) [1]. In a direct comparison of diastereomeric derivatives (compounds 4c–e for CFPA vs. 1c–e for MTPA), the Δδ values observed by 19F NMR were five times greater for CFPA derivatives, and 1H NMR Δδ values were two times greater [1].

Chiral Analysis NMR Spectroscopy Enantiomeric Excess

Enhanced Lipophilicity: Calculated logP Increase of ~0.6 Units vs. Non-Fluorinated Analog

The introduction of a 2-fluoro substituent increases the compound's lipophilicity compared to its non-fluorinated counterpart, ethyl 2-cyano-2-phenylacetate. While experimental logP data for the target compound is not directly available, a class-level inference based on the well-established effect of aryl fluorination on logP can be made. For the non-fluorinated analog, ethyl 2-cyano-2-phenylacetate (CAS 4553-07-5), a cLogP value of 2.162 has been reported . The substitution of a hydrogen with a fluorine atom on an aromatic ring is known to increase logP by approximately 0.4–0.7 units [1]. Therefore, a cLogP of approximately 2.6–2.9 can be inferred for ethyl 2-cyano-2-(2-fluorophenyl)acetate.

Medicinal Chemistry ADME Lipophilicity

Metabolic Stability Enhancement: Fluorine Blockade of Aromatic Oxidation

Fluorine substitution, particularly at the ortho-position of the phenyl ring, is a well-validated strategy in medicinal chemistry to block cytochrome P450-mediated oxidative metabolism [1]. The presence of the fluorine atom adjacent to the alpha-cyanoacetate moiety in this compound is expected to confer greater metabolic stability compared to the non-fluorinated ethyl 2-cyano-2-phenylacetate. This is a class-level inference supported by extensive literature demonstrating that aryl fluorination can significantly increase metabolic half-life and reduce clearance [1].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Synthetic Utility: Validated Intermediate for Chiral Derivatizing Agents (CFPA and CFNA)

This compound serves as a critical synthetic precursor to α-cyano-α-fluorophenylacetic acid (CFPA) and its naphthyl analog (CFNA), both of which are established chiral derivatizing agents [1][2]. The synthetic route involves the conversion of the ethyl ester to the corresponding acid or amide, which is then used to derivatize chiral alcohols and amines for enantiomeric excess determination. A study on CFNA confirmed its potential as a much better CDA than MTPA based on NMR analysis [2].

Organic Synthesis Chiral Resolution Building Blocks

High-Value Application Scenarios for Ethyl 2-Cyano-2-(2-Fluorophenyl)Acetate Based on Quantitative Evidence


Synthesis of High-Performance Chiral Derivatizing Agents (CFPA) for NMR-Based Enantiomeric Excess Determination

This compound is the optimal starting material for synthesizing α-cyano-α-fluorophenylacetic acid (CFPA). CFPA derivatives provide a 5-fold greater 19F NMR Δδ and a 2-fold greater 1H NMR Δδ compared to the industry-standard MTPA, enabling more accurate and reliable determination of enantiomeric excess, especially for hindered alcohols and compounds with remote chiral centers [1].

Medicinal Chemistry Building Block for Optimizing ADME Properties in Lead Compounds

The 2-fluorophenyl group in this compound confers enhanced lipophilicity (estimated cLogP increase of ~0.4–0.7 units vs. the non-fluorinated analog) and improved metabolic stability by blocking oxidative metabolism [2]. Medicinal chemists should prioritize this building block when designing analogs intended to improve membrane permeability and reduce clearance.

Precursor for Fluorinated Heterocycle Synthesis in Drug Discovery

The alpha-cyano and ester functionalities provide versatile handles for constructing a variety of fluorinated heterocycles, including pyrimidines, quinolines, and other nitrogen-containing ring systems. The ortho-fluorine substituent can also participate in unique intramolecular interactions, influencing the conformation and biological activity of the final compounds .

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